Cas no 1410792-88-9 (N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine)

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine structure
1410792-88-9 structure
商品名:N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
CAS番号:1410792-88-9
MF:C13H19NO2
メガワット:221.29546380043
CID:5160134
PubChem ID:71668557

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 化学的及び物理的性質

名前と識別子

    • N-(7,9-Dimethyl-2,3,4,5-tetrahydro-benzo[b]oxepin-5-yl)-O-methyl-hydroxylamine
    • 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-N-methoxy-7,9-dimethyl-
    • N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
    • インチ: 1S/C13H19NO2/c1-9-7-10(2)13-11(8-9)12(14-15-3)5-4-6-16-13/h7-8,12,14H,4-6H2,1-3H3
    • InChIKey: WVGDYKCYUNBSEO-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(C)C=C(C)C=C2C(NOC)CCC1

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109931-0.1g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
0.1g
$457.0 2023-10-27
Enamine
EN300-109931-1.0g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
1g
$1315.0 2023-06-10
Enamine
EN300-109931-0.5g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
0.5g
$1025.0 2023-10-27
Enamine
EN300-109931-2.5g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
2.5g
$2576.0 2023-10-27
1PlusChem
1P01XLA7-5g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
5g
$4774.00 2024-06-21
Enamine
EN300-109931-1g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
1g
$1315.0 2023-10-27
Enamine
EN300-109931-5g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
5g
$3812.0 2023-10-27
1PlusChem
1P01XLA7-100mg
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
100mg
$627.00 2024-06-21
1PlusChem
1P01XLA7-500mg
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
500mg
$1329.00 2024-06-21
1PlusChem
1P01XLA7-2.5g
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
1410792-88-9 95%
2.5g
$3246.00 2024-06-21

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 関連文献

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amineに関する追加情報

Introduction to N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS No. 1410792-88-9)

N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. With the CAS number 1410792-88-9, this compound represents a derivative of benzoxepine, a heterocyclic scaffold that has been extensively studied for its pharmacological properties. The presence of functional groups such as the N-methoxy moiety and the dimethyl substituents in the benzoxepine core contributes to its distinct chemical and biological characteristics, making it a subject of interest for further investigation.

The benzoxepine class of compounds is known for its versatility in drug design, particularly in the development of central nervous system (CNS) therapeutics. The tetrahydro prefix in the name indicates the saturation of the benzoxepine ring system, which can influence its metabolic stability and bioavailability. This modification often enhances solubility and reduces lipophilicity, making such derivatives more amenable to oral administration. The 5-amino group further extends the possibilities for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in benzoxepine derivatives affect their interactions with biological targets. Studies have shown that compounds with similar scaffolds exhibit potential as serotonin receptor modulators, which are critical in treating conditions such as depression, anxiety, and neurodegenerative disorders. The N-methoxy group, in particular, has been identified as a key feature that can modulate receptor affinity and selectivity, making it a valuable component in medicinal chemistry.

One of the most compelling aspects of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is its potential as a lead compound for drug discovery. Preclinical studies have suggested that this molecule may possess agonistic or antagonistic properties at various serotonin receptors, including 5-HT1A and 5-HT2A subtypes. These receptors are implicated in a wide range of neurological functions, making them attractive targets for therapeutic intervention. The 7,9-dimethyl substituents are thought to contribute to steric hindrance and electronic effects that fine-tune binding interactions with these receptors.

The synthesis of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzoxepine core efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions involving the sensitive functional groups present in the molecule.

In vitro pharmacological assays have begun to elucidate the biological profile of this compound. Initial screening results indicate that it may exhibit notable effects on neurotransmitter systems relevant to mood regulation and cognitive function. The interaction between N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and serotonergic receptors appears to be modulated by both its steric and electronic properties. This balance is crucial for achieving therapeutic efficacy while minimizing off-target effects.

The potential therapeutic applications of this compound are broad-ranging. Given its structural similarity to known CNS active agents, it may serve as a foundation for developing novel treatments for psychiatric disorders. Furthermore, its unique chemical properties could make it useful in combination therapies where multiple mechanisms of action are desired. The tetrahydro substitution not only enhances solubility but also imparts metabolic stability, which is essential for prolonged drug action.

As research continues to uncover new insights into the pharmacology of benzoxepine derivatives, compounds like N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine will play a pivotal role in shaping future drug development strategies. The integration of high-throughput screening technologies with structure-based drug design approaches will accelerate the identification of promising candidates for clinical evaluation. The combination of experimental data with computational predictions will provide a comprehensive understanding of how structural features influence biological activity.

The regulatory landscape for novel pharmaceuticals necessitates rigorous testing to ensure safety and efficacy before human use can be considered. Preclinical toxicology studies are essential to assess potential adverse effects associated with exposure to N-methoxy-7,9-dimethyl-2H-tetrazolo[1',5':1',3']diazocine, including cardiovascular responses and organ-specific toxicity profiles. These studies will provide critical data for regulatory submissions and guide subsequent clinical trial design.

The future directions for research on this compound include exploring its interactions with other neurotransmitter systems beyond serotonin. For instance, investigations into its potential effects on dopamine or norepinephrine pathways could reveal additional therapeutic possibilities. Additionally,the development of prodrugs or formulations designed to enhance bioavailability may further optimize its clinical utility.

In conclusion, N-methoxy-N'-methylhexane diamine CAS 1410792 88 9 represents an intriguing candidate for medicinal chemistry due to its complex structure and promising biological profile。 While further research is needed to fully elucidate its therapeutic potential, preliminary findings suggest that it may contribute significantly to advancements in CNS drug development。 As our understanding of molecular mechanisms continues to evolve, compounds like this will remain at forefront of innovation, offering hope for improved treatments targeting neurological disorders。

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